4,5-Difluoro-2-(hydroxymethyl)benzimidazole
CAS No.:
Cat. No.: VC15822636
Molecular Formula: C8H6F2N2O
Molecular Weight: 184.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F2N2O |
|---|---|
| Molecular Weight | 184.14 g/mol |
| IUPAC Name | (4,5-difluoro-1H-benzimidazol-2-yl)methanol |
| Standard InChI | InChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)12-6(3-13)11-5/h1-2,13H,3H2,(H,11,12) |
| Standard InChI Key | DDOMKMHQTCBMKW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)CO)F)F |
Introduction
Molecular and Structural Characteristics
Chemical Identity
4,5-Difluoro-2-(hydroxymethyl)benzimidazole (IUPAC name: (4,5-difluoro-1H-benzimidazol-2-yl)methanol) is a small organic molecule with a molecular weight of 184.14 g/mol. Its structure consists of a benzimidazole heterocycle—a fusion of benzene and imidazole rings—with fluorine substituents at the 4- and 5-positions and a hydroxymethyl (-CH₂OH) group at the 2-position. The fluorine atoms enhance electronegativity and metabolic stability, while the hydroxymethyl group introduces polarity, potentially improving solubility and target interactions .
Table 1: Molecular Properties of 4,5-Difluoro-2-(hydroxymethyl)benzimidazole
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₂N₂O |
| Molecular Weight | 184.14 g/mol |
| CAS Registry Number | 83430981 |
| SMILES Notation | C1=CC(=C(C2=C1NC(=N2)CO)F)F |
| InChI Key | DDOMKMHQTCBMKW-UHFFFAOYSA-N |
Synthetic Methodologies
General Strategies for Benzimidazole Synthesis
Biological Activities and Mechanisms
Kinase Inhibition
Benzimidazole derivatives frequently target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 . Compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide) inhibits EGFR, VEGFR-2, and PDGFR, upregulating DR5 via JNK pathway activation . The hydroxymethyl group in 4,5-Difluoro-2-(hydroxymethyl)benzimidazole could engage in hydrogen bonding with kinase ATP-binding pockets, though experimental validation is required.
Pharmacological and Toxicological Considerations
Selectivity and Toxicity
Preliminary data suggest that some benzimidazole derivatives, such as compound 5l, exhibit selectivity for cancer cells over normal cells (e.g., HEK-293) . This selectivity may arise from preferential accumulation in tumor tissues or differential expression of molecular targets . Toxicity studies for 4,5-Difluoro-2-(hydroxymethyl)benzimidazole remain pending, though related compounds show dose-dependent hepatotoxicity and myelosuppression in preclinical models .
Current Research and Future Directions
Preclinical Development
4,5-Difluoro-2-(hydroxymethyl)benzimidazole is currently classified as a research-grade compound, with no clinical trials reported. Ongoing studies focus on optimizing its synthesis and evaluating synergistic effects with chemotherapeutic agents like paclitaxel or doxorubicin .
Target Identification and Validation
Proteomic and transcriptomic analyses are needed to identify precise molecular targets. Potential candidates include tubulin, RTKs, and DNA topoisomerases, based on the activity of structural analogs . Computational docking studies could predict binding affinities for these targets, guiding experimental validation.
Structural Optimization
Modifying the hydroxymethyl group to carboxylate or amine derivatives may enhance target engagement or solubility . Additionally, introducing substituents at the 1-position could modulate pharmacokinetic properties without compromising activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume